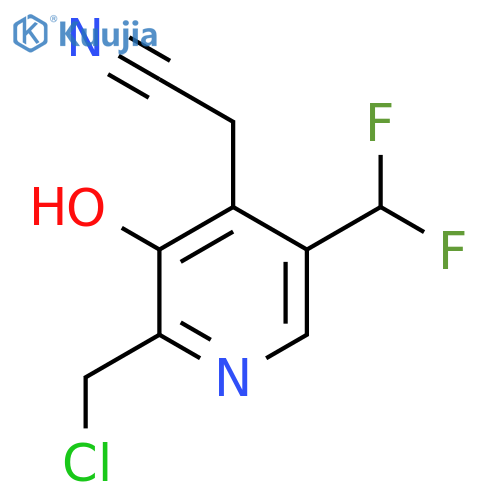Cas no 1805997-95-8 (2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)

1805997-95-8 structure
商品名:2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile
CAS番号:1805997-95-8
MF:C9H7ClF2N2O
メガワット:232.614487886429
CID:4890979
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile
-
- インチ: 1S/C9H7ClF2N2O/c10-3-7-8(15)5(1-2-13)6(4-14-7)9(11)12/h4,9,15H,1,3H2
- InChIKey: MFGXWFREYBJNDI-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=C(CC#N)C(C(F)F)=CN=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 56.9
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029025572-250mg |
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile |
1805997-95-8 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
| Alichem | A029025572-500mg |
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile |
1805997-95-8 | 95% | 500mg |
$1,718.70 | 2022-04-01 | |
| Alichem | A029025572-1g |
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile |
1805997-95-8 | 95% | 1g |
$3,068.70 | 2022-04-01 |
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile 関連文献
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
1805997-95-8 (2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile) 関連製品
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2279938-29-1(Alkyne-SS-COOH)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
